Cas no 57053-31-3 (4-chloro-6-methyl-Furo[3,2-c]pyridine)

4-Chloro-6-methyl-Furo[3,2-c]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system, substituted with chloro and methyl functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the methyl group contributes to steric and electronic modulation. Its fused ring system offers rigidity, which can be leveraged in the design of bioactive molecules. The compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. High purity and stability under standard conditions ensure consistent performance in synthetic applications.
4-chloro-6-methyl-Furo[3,2-c]pyridine structure
57053-31-3 structure
Product Name:4-chloro-6-methyl-Furo[3,2-c]pyridine
CAS No:57053-31-3
MF:C8H6ClNO
MW:167.592340946198
CID:1114186
PubChem ID:12237184
Update Time:2025-06-12

4-chloro-6-methyl-Furo[3,2-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-6-methyl-Furo[3,2-c]pyridine
    • 4-chloro-6-methylfuro[3,2-c]pyridine
    • EN300-7701301
    • DA-20385
    • 57053-31-3
    • 4-chloro-6-methylfuro[3,2-c]-pyridine
    • XMXQLSCBPQZGAD-UHFFFAOYSA-N
    • SCHEMBL10559238
    • Inchi: 1S/C8H6ClNO/c1-5-4-7-6(2-3-11-7)8(9)10-5/h2-4H,1H3
    • InChI Key: XMXQLSCBPQZGAD-UHFFFAOYSA-N
    • SMILES: ClC1C2C=COC=2C=C(C)N=1

Computed Properties

  • Exact Mass: 167.0137915g/mol
  • Monoisotopic Mass: 167.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

4-chloro-6-methyl-Furo[3,2-c]pyridine Pricemore >>

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Additional information on 4-chloro-6-methyl-Furo[3,2-c]pyridine

Comprehensive Overview of 4-Chloro-6-methyl-Furo[3,2-c]pyridine (CAS No. 57053-31-3): Properties, Applications, and Industry Insights

4-Chloro-6-methyl-Furo[3,2-c]pyridine (CAS No. 57053-31-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The furopyridine core, combined with chloro and methyl substituents, imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and central nervous system (CNS) therapeutics, aligning with current trends in precision medicine.

The compound's molecular formula, C8H6ClNO, features a fused bicyclic system that enhances its stability and reactivity. This structural motif is frequently leveraged in the design of small-molecule drugs, as it mimics bioactive scaffolds found in natural products. Recent studies highlight its role in modulating enzyme activity, especially in pathways related to inflammation and oncology. Such applications resonate with the growing demand for targeted therapies and personalized medicine, topics dominating scientific discourse and search engine queries.

From a synthetic perspective, 4-Chloro-6-methyl-Furo[3,2-c]pyridine is often synthesized via palladium-catalyzed cross-coupling or cyclization reactions, methods frequently searched by chemists optimizing scalable production. Its chloro substituent serves as a handle for further functionalization, enabling diversification into libraries of derivatives for high-throughput screening. This adaptability aligns with the AI-driven drug discovery trend, where rapid iteration of molecular structures is critical.

Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in the development of organic semiconductors and ligands for catalysis. Its electron-rich aromatic system contributes to charge transport properties, a hot topic in renewable energy and flexible electronics. Industry forums and search analytics reveal rising interest in such multifunctional compounds, bridging gaps between chemistry and engineering disciplines.

Regulatory and safety profiles of CAS No. 57053-31-3 are well-documented, emphasizing proper handling under standard laboratory protocols. While not classified as hazardous, its use requires adherence to Good Manufacturing Practices (GMP) to ensure reproducibility—a key concern for manufacturers. Sustainability-conscious researchers also explore green chemistry approaches to synthesize this compound, reflecting broader environmental priorities.

In summary, 4-Chloro-6-methyl-Furo[3,2-c]pyridine exemplifies the convergence of innovation and practicality in modern chemistry. Its versatility across drug development, catalysis, and advanced materials positions it as a compound of enduring relevance, answering both academic and industrial demands in an evolving scientific landscape.

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